molecular formula C21H18FN3O5 B3008725 Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946363-74-2

Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B3008725
CAS No.: 946363-74-2
M. Wt: 411.389
InChI Key: DAGGVEXOGGDQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • Core Structure: A pyridazine ring substituted with an ethyl carboxylate group at position 3, a 4-fluorophenyl group at position 1, and a 6-oxo group.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(4-methoxybenzoyl)amino]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5/c1-3-30-21(28)19-17(23-20(27)13-4-10-16(29-2)11-5-13)12-18(26)25(24-19)15-8-6-14(22)7-9-15/h4-12H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGGVEXOGGDQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 946363-74-2) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C21H18FN3O5C_{21}H_{18}FN_{3}O_{5} with a molecular weight of 411.39 g/mol. It features a complex structure characterized by multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight411.39 g/mol
Molecular FormulaC21H18FN3O5
LogP2.7963
Polar Surface Area78.949 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and death.

The mechanism by which this compound exerts its effects is thought to involve:

  • Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular responses.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Study on Antimicrobial Activity

A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including our compound of interest. Results indicated that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Anticancer Effects

In a separate investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s 4-methoxybenzamido group distinguishes it from analogs with other substituents. Key comparisons include:

Compound Substituent at Position 4 Molecular Formula Molecular Weight Key Features Reference
Target 4-Methoxybenzamido C₂₂H₁₉FN₂O₅ ~434.4* Electron-donating methoxy; amide H-bonding [12], [13]
12e () 4-Methyl (no amide) C₁₅H₁₅N₃O₃ 285.3 Simpler substituent; higher yield (81%)
Hydroxy C₁₃H₁₁FN₂O₄ 278.24 Reduced steric bulk; lower molecular weight
2-Methylbenzamido C₂₅H₃₃N₃O₄ 395.4 Ortho-substitution may hinder rotation
4-(Trifluoromethyl)benzyloxy C₂₁H₁₆F₄N₂O₄ 436.4 Trifluoromethyl enhances lipophilicity
8-Ethoxycoumarin-3-amido C₂₅H₂₀FN₃O₇ 493.4 Bulky substituent; extended conjugation

Note: Molecular weight inferred from structural similarity to analogs (e.g., ).

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing : The 4-methoxy group donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ). This affects reactivity in electrophilic substitutions .

Pharmacological Implications

  • Fluorine Substituent : The 4-fluorophenyl group (common in pharmaceuticals) enhances metabolic stability and bioavailability, as seen in analogs like and .
  • Amide vs.

Q & A

Q. Characterization Techniques :

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments, confirming substituent positions and regioselectivity .
  • Mass Spectrometry (MS) : Validates molecular weight via m/z peaks (e.g., M+H+^+ or M+Na+^+) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and confirms stereochemistry .

Basic: How are spectroscopic techniques utilized to distinguish between positional isomers of dihydropyridazine derivatives?

Methodological Answer:

  • NMR Chemical Shifts : Substituent electronic effects alter chemical shifts. For example, electron-withdrawing groups (e.g., -NO2_2) deshield adjacent protons, while electron-donating groups (e.g., -OCH3_3) shield them. Distinct splitting patterns in 1^1H NMR differentiate ortho/meta/para substituents .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals in crowded spectra .

Advanced: How can conformational analysis of the dihydropyridazine ring inform structure-activity relationships (SAR)?

Methodological Answer:

  • Cremer-Pople Puckering Parameters : Quantify ring non-planarity using crystallographic data. Parameters QQ, θ\theta, and ϕ\phi classify conformations (e.g., envelope, half-chair, screw-boat), which influence binding to biological targets .
  • Dihedral Angle Analysis : Measures torsional strain between the dihydropyridazine core and substituents (e.g., 4-fluorophenyl vs. 4-methoxybenzamido groups). For example, a dihedral angle >75° between aromatic rings may reduce steric hindrance in receptor binding .

Advanced: How should researchers address contradictions in reaction yields for analogous dihydropyridazine derivatives?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) may lower yields (40–50%) due to steric hindrance or reduced nucleophilicity, while electron-donating groups (e.g., -OCH3_3) improve yields (81–95%) by stabilizing intermediates .
  • Optimization Strategies :
    • Catalytic Screening : Test bases (e.g., NaOH vs. K2_2CO3_3) or solvents (e.g., ethanol vs. DMF) to enhance regioselectivity .
    • Reaction Monitoring : Use TLC or in situ IR to identify side products and adjust reaction times .

Advanced: What crystallographic challenges arise in resolving disordered structures of dihydropyridazine derivatives, and how are they mitigated?

Methodological Answer:

  • Disorder Modeling : For example, in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, partial occupancy (68.4%:31.6%) of disordered conformers is resolved using SHELXL refinement with restraints on bond lengths/angles .
  • Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for accurate disorder assignment .

Basic: What are the key considerations for designing stability studies of dihydropyridazine derivatives under physiological conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of ester or amide bonds is assessed via:
    • pH-Variation Studies : Incubate compounds in buffers (pH 1–9) and monitor degradation via HPLC .
    • Forced Degradation : Expose to heat (40–60°C), light, or oxidizing agents (H2_2O2_2) to identify labile groups .

Advanced: How can computational methods complement experimental data in predicting the reactivity of dihydropyridazine derivatives?

Methodological Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices or molecular electrostatic potential (MESP) maps.
  • Docking Studies : Model interactions with target enzymes (e.g., kinases) to prioritize substituents for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.